molecular formula C4H4BrCl3O2 B14550637 Methyl 2-bromo-3,3,3-trichloropropanoate CAS No. 61905-32-6

Methyl 2-bromo-3,3,3-trichloropropanoate

Cat. No.: B14550637
CAS No.: 61905-32-6
M. Wt: 270.33 g/mol
InChI Key: MYXUJWIEIZQPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3,3,3-trichloropropanoate: is an organic compound with the molecular formula C4H4BrCl3O2 . It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3,3,3-trichloropropanoate can be synthesized through the bromination of methyl 3,3,3-trichloropropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3,3,3-trichloropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include alcohols, amines, or thiols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Methyl 2-bromo-3,3,3-trichloropropanoate is used in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,3,3-trichloropropanoate involves its interaction with nucleophiles or bases. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

  • Methyl 3,3,3-trichloropropanoate
  • Methyl 2-bromo-3,3,3-trifluoropropanoate
  • Methyl 3-bromopropionate
  • Methyl 3-bromo-2-(bromomethyl)propionate

Comparison: Methyl 2-bromo-3,3,3-trichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. Compared to methyl 3,3,3-trichloropropanoate, the brominated compound is more reactive in nucleophilic substitution reactions. Methyl 2-bromo-3,3,3-trifluoropropanoate, on the other hand, has different electronic properties due to the presence of fluorine atoms, affecting its reactivity and applications.

Properties

CAS No.

61905-32-6

Molecular Formula

C4H4BrCl3O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 2-bromo-3,3,3-trichloropropanoate

InChI

InChI=1S/C4H4BrCl3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3

InChI Key

MYXUJWIEIZQPPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(Cl)(Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.